molecular formula C14H14O2 B14489499 2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol CAS No. 63452-68-6

2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol

Cat. No.: B14489499
CAS No.: 63452-68-6
M. Wt: 214.26 g/mol
InChI Key: DMVLBKKYGZBTSX-UHFFFAOYSA-N
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Description

2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two methyl groups and two hydroxyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol typically involves the coupling of substituted benzene derivatives. One common method is the Grignard reaction, where a halogenated benzene reacts with magnesium to form a Grignard reagent, which then couples with another benzene derivative . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using catalysts such as palladium or nickel. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings .

Scientific Research Applications

2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both methyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical and biological applications .

Properties

CAS No.

63452-68-6

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenyl)-3-methylphenol

InChI

InChI=1S/C14H14O2/c1-9-4-3-5-13(16)14(9)12-7-6-11(15)8-10(12)2/h3-8,15-16H,1-2H3

InChI Key

DMVLBKKYGZBTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C2=C(C=C(C=C2)O)C

Origin of Product

United States

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